molecular formula C14H11FO3S B1519208 (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone CAS No. 1097034-11-1

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Cat. No. B1519208
M. Wt: 278.3 g/mol
InChI Key: ZDNHNAJISPFEIW-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, also known as 4-Fluoro-3-methanesulfonylphenyl methyl ketone, is a versatile organic compound used in a variety of laboratory experiments. It is a white solid, with a melting point of 88°C and a boiling point of 200°C. This compound has many uses in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. It is also used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Fluorinated Fluorophores Development

  • Synthesis of Fluorinated Benzophenones : Fluorination enhances photostability and spectroscopic properties of fluorophores. A study by Woydziak et al. (2012) involved synthesizing hexafluorobenzophenone and its derivatives for potential use in creating novel fluorinated fluorophores with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Analytical Chemistry Applications

  • Fluorescence Response for Acid Detection : The work by Masuda et al. (2005) introduced a method for detecting stronger acids like methanesulfonic acid using N-methylacridone fluorophore. The fluorescence spectrum of the fluorophore changed significantly upon the addition of methanesulfonic acid (Masuda, Uda, Kamochi, & Takadate, 2005).

Medical Research Applications

  • Antiestrogenic Activity Analysis : Jones et al. (1979) studied the antiestrogenic activity of a compound synthesized from phenyl anisoate and 4-methoxyphenylmagnesium bromide, highlighting its strong binding affinity to estrogen receptors (Jones, Suarez, Massey, Black, & Tinsley, 1979).

Material Science and Engineering

  • Proton Exchange Membranes for Fuel Cells : Kim et al. (2008) synthesized a sulfonated side-chain grafting unit containing two or four sulfonic acid groups. This was used for making comb-shaped sulfonated poly(arylene ether sulfone) copolymers, showing high proton conductivity and potential in fuel cell applications (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

(4-fluorophenyl)-(3-methylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNHNAJISPFEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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